Cas no 1520764-57-1 ((3-fluoro-4-nitrophenyl)methyl(methyl)amine)

(3-fluoro-4-nitrophenyl)methyl(methyl)amine 化学的及び物理的性質
名前と識別子
-
- (3-fluoro-4-nitrophenyl)methyl(methyl)amine
- 1520764-57-1
- [(3-fluoro-4-nitrophenyl)methyl](methyl)amine
- EN300-1849329
- AKOS018724298
-
- インチ: 1S/C8H9FN2O2/c1-10-5-6-2-3-8(11(12)13)7(9)4-6/h2-4,10H,5H2,1H3
- InChIKey: NBJTXSNKPOJSMK-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(=C1)CNC)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 184.06480570g/mol
- どういたいしつりょう: 184.06480570g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 57.8Ų
(3-fluoro-4-nitrophenyl)methyl(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1849329-0.05g |
[(3-fluoro-4-nitrophenyl)methyl](methyl)amine |
1520764-57-1 | 0.05g |
$612.0 | 2023-05-26 | ||
Enamine | EN300-1849329-0.5g |
[(3-fluoro-4-nitrophenyl)methyl](methyl)amine |
1520764-57-1 | 0.5g |
$699.0 | 2023-05-26 | ||
Enamine | EN300-1849329-10.0g |
[(3-fluoro-4-nitrophenyl)methyl](methyl)amine |
1520764-57-1 | 10g |
$3131.0 | 2023-05-26 | ||
Enamine | EN300-1849329-1g |
[(3-fluoro-4-nitrophenyl)methyl](methyl)amine |
1520764-57-1 | 1g |
$0.0 | 2023-09-19 | ||
Enamine | EN300-1849329-2.5g |
[(3-fluoro-4-nitrophenyl)methyl](methyl)amine |
1520764-57-1 | 2.5g |
$1428.0 | 2023-05-26 | ||
Enamine | EN300-1849329-5.0g |
[(3-fluoro-4-nitrophenyl)methyl](methyl)amine |
1520764-57-1 | 5g |
$2110.0 | 2023-05-26 | ||
Enamine | EN300-1849329-1.0g |
[(3-fluoro-4-nitrophenyl)methyl](methyl)amine |
1520764-57-1 | 1g |
$728.0 | 2023-05-26 | ||
Enamine | EN300-1849329-0.1g |
[(3-fluoro-4-nitrophenyl)methyl](methyl)amine |
1520764-57-1 | 0.1g |
$640.0 | 2023-05-26 | ||
Enamine | EN300-1849329-0.25g |
[(3-fluoro-4-nitrophenyl)methyl](methyl)amine |
1520764-57-1 | 0.25g |
$670.0 | 2023-05-26 |
(3-fluoro-4-nitrophenyl)methyl(methyl)amine 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
(3-fluoro-4-nitrophenyl)methyl(methyl)amineに関する追加情報
Recent Advances in the Study of (3-fluoro-4-nitrophenyl)methyl(methyl)amine (CAS: 1520764-57-1) in Chemical Biology and Pharmaceutical Research
The compound (3-fluoro-4-nitrophenyl)methyl(methyl)amine (CAS: 1520764-57-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorinated and nitrated phenyl ring, has shown promising potential in various applications, including drug discovery, enzyme inhibition, and targeted therapy. Recent studies have explored its synthesis, pharmacological properties, and mechanistic insights, providing a foundation for further development and optimization.
One of the key areas of interest is the role of (3-fluoro-4-nitrophenyl)methyl(methyl)amine as a building block in the synthesis of more complex bioactive molecules. Researchers have demonstrated its utility in the development of novel kinase inhibitors, where the fluorine and nitro groups contribute to enhanced binding affinity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its incorporation into a series of compounds targeting tyrosine kinases, showing improved efficacy in preclinical models of cancer.
In addition to its synthetic applications, (3-fluoro-4-nitrophenyl)methyl(methyl)amine has been investigated for its direct biological activity. Recent findings suggest that it may act as a modulator of specific metabolic pathways, particularly those involving oxidative stress and inflammation. A study conducted by a team at the University of Cambridge revealed that derivatives of this compound exhibit potent anti-inflammatory effects in vitro and in vivo, potentially offering new therapeutic avenues for treating chronic inflammatory diseases.
Mechanistic studies have further elucidated the interactions of (3-fluoro-4-nitrophenyl)methyl(methyl)amine with biological targets. Nuclear magnetic resonance (NMR) and X-ray crystallography data have provided detailed insights into its binding modes, revealing how the fluorine and nitro substituents influence molecular recognition. These structural insights are critical for the rational design of next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
Despite these advancements, challenges remain in the clinical translation of (3-fluoro-4-nitrophenyl)methyl(methyl)amine-based compounds. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further research. Ongoing studies are focusing on optimizing the chemical scaffold to overcome these limitations while retaining its desirable biological properties.
In conclusion, (3-fluoro-4-nitrophenyl)methyl(methyl)amine (CAS: 1520764-57-1) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable candidate for drug development. Future research should prioritize the exploration of its full therapeutic potential, addressing current limitations and expanding its applications in medicine.
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